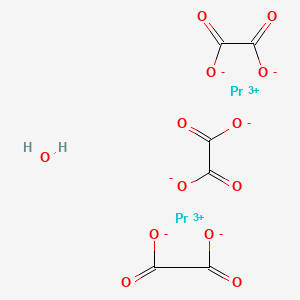
Praseodymium oxalate hydrate
Overview
Description
Praseodymium oxalate hydrate is a chemical compound with the formula Pr2(C2O4)3·xH2O. It is composed of praseodymium ions and oxalate ions, with water molecules attached as hydrates. This compound is known for its light green crystalline appearance and is highly insoluble in water.
Mechanism of Action
Target of Action
Praseodymium oxalate hydrate is an inorganic compound, a salt of praseodymium metal and oxalic acid . Its primary targets are the materials it interacts with, such as glasses and enamels . It is used as an intermediate product in the synthesis of praseodymium .
Mode of Action
This compound forms light green crystals that are insoluble in water . It also forms crystalline hydrates . When heated, the crystalline hydrate decomposes stepwise . The compound’s interaction with its targets results in changes in their properties, such as color .
Biochemical Pathways
It’s known that the compound can be prepared from the reaction of soluble praseodymium salts with oxalic acid .
Pharmacokinetics
It’s known that the compound forms light green crystals that are insoluble in water , which may impact its bioavailability.
Result of Action
The primary result of this compound’s action is the synthesis of praseodymium . It is also applied to color some glasses and enamels . If mixed with certain other materials, the compound paints glass intense yellow .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. For instance, the crystalline hydrate decomposes stepwise when heated . Moreover, the compound’s action can be influenced by the presence of other materials, as it can color glass intense yellow when mixed with certain other materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Praseodymium oxalate hydrate can be synthesized through the reaction of praseodymium salts (such as praseodymium nitrate) with oxalic acid in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired hydrate form.
Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar methods but with optimized reaction conditions to maximize yield and purity. The process involves the careful control of reactant concentrations, temperature, and reaction time to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Praseodymium oxalate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form praseodymium oxide.
Reduction: Reduction reactions can convert this compound to lower oxidation state compounds.
Substitution: Substitution reactions can replace praseodymium ions with other metal ions.
Common Reagents and Conditions:
Oxidation: Heat treatment in the presence of oxygen.
Reduction: Use of reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Use of other metal salts in solution.
Major Products Formed:
Praseodymium oxide (Pr6O11) from oxidation.
Lower oxidation state praseodymium compounds from reduction.
Mixed metal oxalates from substitution reactions.
Scientific Research Applications
Praseodymium oxalate hydrate is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of praseodymium-based materials and catalysts.
Biology: In studies involving the bioactivity of praseodymium compounds.
Medicine: Potential use in medical imaging and as a contrast agent.
Industry: In the production of optical materials and electronic devices.
Comparison with Similar Compounds
Cerium oxalate hydrate: Another rare earth oxalate with similar properties but different chemical behavior.
Lanthanum oxalate hydrate: Similar in structure but with different reactivity and applications.
Uniqueness: Praseodymium oxalate hydrate is unique in its specific reactivity and applications, particularly in the field of catalysis and material science. Its light green color and specific hydrate form distinguish it from other similar compounds.
Properties
IUPAC Name |
oxalate;praseodymium(3+);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.H2O.2Pr/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;/q;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRENSJUZQFEVLD-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Pr+3].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2O13Pr2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333679 | |
| Record name | Praseodymium oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24992-60-7 | |
| Record name | Praseodymium oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


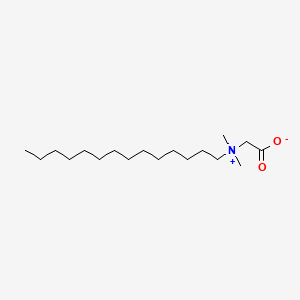
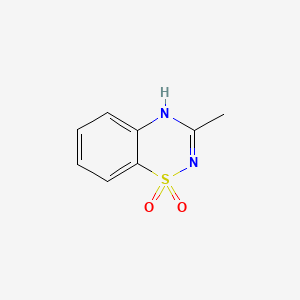
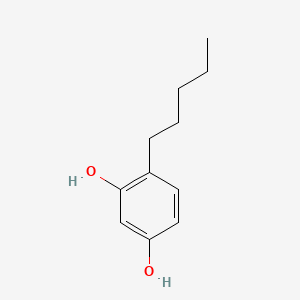
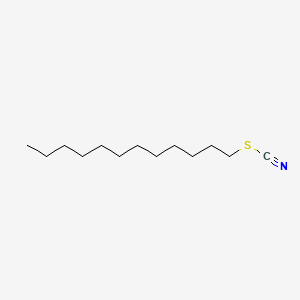
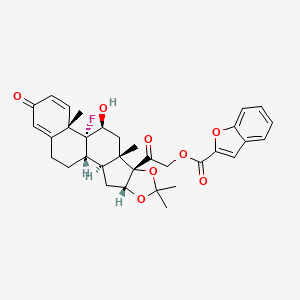

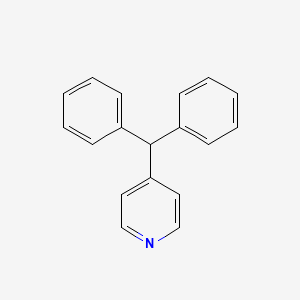


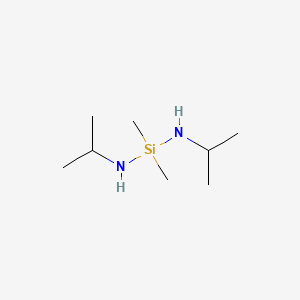
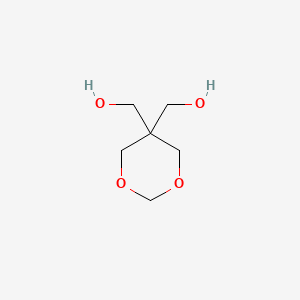
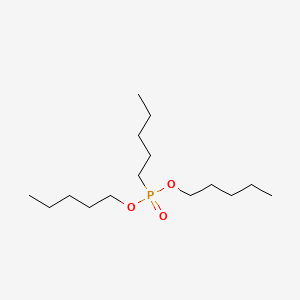
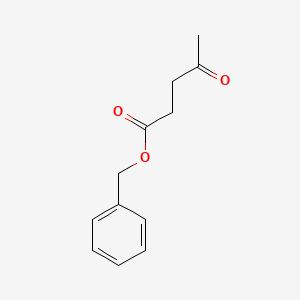
![10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTEN-5-AMINE](/img/structure/B1596537.png)
